L-kynurenine

Vue d'ensemble

Description

L-Kynurenine is a metabolite derived from the amino acid L-tryptophan. It plays a crucial role in the kynurenine pathway, which is the primary route for the catabolism of tryptophan. This compound is involved in various biological processes, including the regulation of the immune response and the production of niacin. This compound is synthesized by the enzymes tryptophan dioxygenase and indoleamine 2,3-dioxygenase, which are activated in response to immune signals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Kynurenine can be synthesized through the enzymatic conversion of L-tryptophan. The primary enzymes involved are tryptophan dioxygenase and indoleamine 2,3-dioxygenase. These enzymes catalyze the oxidation of L-tryptophan to form N-formylkynurenine, which is then hydrolyzed to produce this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through microbial fermentation processes. Specific strains of bacteria or yeast that express high levels of tryptophan dioxygenase or indoleamine 2,3-dioxygenase are used to convert L-tryptophan into this compound. The fermentation broth is then processed to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions: L-Kynurenine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form 3-hydroxykynurenine by the enzyme kynurenine 3-hydroxylase.

Transamination: It can be converted to kynurenic acid through a transamination reaction catalyzed by kynurenine-oxoglutarate transaminase.

Hydrolysis: Kynureninase catalyzes the hydrolysis of this compound to produce anthranilic acid.

Common Reagents and Conditions:

Oxidation: Requires the presence of kynurenine 3-hydroxylase and molecular oxygen.

Transamination: Involves kynurenine-oxoglutarate transaminase and alpha-ketoglutarate as a co-substrate.

Hydrolysis: Utilizes kynureninase and water.

Major Products:

- 3-Hydroxykynurenine

- Kynurenic Acid

- Anthranilic Acid

Applications De Recherche Scientifique

Neuroprotective Effects

L-Kynurenine is primarily known for its neuroprotective properties, particularly in models of neurodegeneration. Research indicates that this compound can influence synaptic transmission and neuronal health through its conversion to kynurenic acid, which acts as an antagonist at excitatory glutamate receptors.

Case Studies and Findings:

- Behavioral Studies : In a study involving C57Bl/6j mice, systemic administration of this compound sulfate led to behavioral disturbances linked to altered c-Fos protein expression, which is crucial for memory formation. High doses (300 mg/bwkg) demonstrated neuroprotective effects, suggesting a complex relationship between this compound levels and cognitive functions .

- Neurodegeneration Models : Various studies have shown that this compound administration can protect against neurodegenerative changes in models of diseases such as Alzheimer's and Parkinson's. For example, it was observed that this compound could mitigate oxidative stress and inflammation in neuronal cells .

Muscle Health and Function

Recent research has also explored the impact of elevated this compound levels on muscle health. A pilot study indicated that increasing plasma levels of this compound could impair mitochondrial function and muscle performance.

Key Findings:

- Impact on Muscle Atrophy : In a controlled experiment with mice, dietary supplementation with this compound resulted in significant increases in plasma levels but did not affect muscle weights or contractile performance directly. However, it did lead to reductions in mitochondrial oxidative phosphorylation, indicating potential adverse effects on muscle health .

Cardiovascular Implications

This compound has been implicated as a biomarker for cardiovascular diseases. Its role in modulating immune responses and inflammation makes it a critical factor in understanding cardiovascular pathology.

Research Insights:

- Inflammation and Immune Modulation : Studies suggest that the kynurenine pathway may be involved in the development of cardiovascular diseases by influencing inflammatory processes. Elevated levels of this compound have been associated with adverse cardiovascular events, highlighting its potential as a therapeutic target .

Other Therapeutic Applications

This compound's biochemical properties extend beyond neuroprotection and muscle health into other areas such as:

- Anti-inflammatory Effects : Kynurenic acid, derived from this compound, exhibits anti-inflammatory properties that could be beneficial in conditions like rheumatoid arthritis .

- Potential Role in Schizophrenia : Elevated levels of kynurenic acid have been linked to cognitive deficits observed in schizophrenia patients, suggesting that modulation of the kynurenine pathway could offer therapeutic strategies for managing symptoms related to cognitive dysfunction .

Summary Table of Applications

Mécanisme D'action

L-Kynurenine exerts its effects through several mechanisms:

- Immune Regulation: It modulates the immune response by acting on immune cells and influencing the production of cytokines .

- Neuroprotection: this compound and its metabolites, such as kynurenic acid, have neuroprotective properties. They act as antagonists at excitatory amino acid receptors, reducing excitotoxicity .

- Oxidative Stress: this compound has antioxidant properties, scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

L-Kynurenine is unique in its role within the kynurenine pathway. Similar compounds include:

- 3-Hydroxykynurenine: Another metabolite in the kynurenine pathway, known for its involvement in neuroinflammation .

- Kynurenic Acid: A neuroactive metabolite with antiglutamatergic properties .

- Anthranilic Acid: A product of this compound hydrolysis, involved in various metabolic processes .

This compound stands out due to its diverse biological functions and its potential therapeutic applications in various fields of research.

Activité Biologique

L-Kynurenine (L-Kyn) is a significant metabolite in the kynurenine pathway, primarily derived from the catabolism of the amino acid tryptophan. This compound has garnered attention for its diverse biological activities, particularly its roles in inflammation, neuroprotection, and muscle function. Below is a detailed examination of this compound's biological activity, supported by research findings and case studies.

Overview of Kynurenine Metabolism

The kynurenine pathway is the principal route for tryptophan metabolism in mammals. It begins with the oxidation of L-tryptophan, catalyzed by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), producing N-formyl-L-kynurenine, which is subsequently converted to this compound by formamidase. L-Kyn can be further metabolized into several biologically active compounds, including kynurenic acid (KYNA) and quinolinic acid (QA) .

1. Immunomodulation

This compound acts as a high-affinity ligand for the aryl hydrocarbon receptor (AHR), influencing immune responses. Its binding to AHR has been shown to downregulate inflammatory responses mediated by lipopolysaccharides (LPS) in macrophages and promote endotoxin tolerance . Additionally, L-Kyn promotes the differentiation of regulatory T cells while inhibiting pro-inflammatory Th17 cell differentiation .

2. Neuroprotective Effects

Research indicates that L-Kyn may have neuroprotective properties. Elevated levels of KYNA, produced from L-Kyn, have been associated with protective effects against excitotoxicity and oxidative stress in neuronal cells . However, excessive KYNA can disrupt synaptic transmission and lead to behavioral changes such as hypoactivity and memory deficits .

3. Impact on Muscle Function

A recent study investigated the effects of dietary L-Kyn supplementation on muscle health in mice. Mice receiving a diet enriched with L-Kyn exhibited increased plasma levels of this metabolite but did not show significant changes in muscle weights or contractile performance. Notably, mitochondrial oxidative phosphorylation was impaired in these mice, suggesting potential negative effects on muscle function despite unchanged muscle mass .

Table 1: Summary of Key Studies on this compound

| Study | Focus | Findings |

|---|---|---|

| Kimura et al. (2009) | Immunomodulation | L-Kyn reduces inflammatory responses via AHR activation. |

| Kaiser et al. (2022) | Muscle Health | Dietary L-Kyn increases plasma levels but impairs mitochondrial function without affecting muscle mass. |

| Mezrich et al. (2010) | T Cell Differentiation | Promotes regulatory T cell generation while inhibiting Th17 differentiation. |

| Westbrook et al. (2020) | Neuroprotection | L-Kyn treatment leads to motor neuron death via ATP depletion in cultured cells. |

Case Study: Muscle Atrophy Induced by Elevated L-Kyn Levels

In a pilot study involving C57BL6J mice, researchers administered L-Kyn at a dosage of 150 mg/kg for ten weeks. Although no significant differences were observed in muscle weights or myofiber cross-sectional area compared to control groups, mitochondrial oxidative phosphorylation was significantly reduced, indicating that elevated levels of L-Kyn could lead to metabolic dysfunctions within muscle tissues .

Propriétés

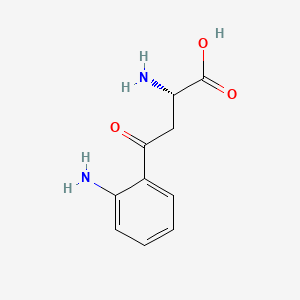

IUPAC Name |

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPSJZOEDVAXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861884 | |

| Record name | 3-Anthraniloylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-65-7 | |

| Record name | Kynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Anthraniloylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-diamino-γ-oxobenzenebutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYNURENINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298M20B2AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.